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Abstract

Albenatide, also known as CJC-1134-PC, is a long-acting glucagon-like peptide-1 (GLP-1)
receptor agonist developed for the treatment of type 2 diabetes mellitus (T2DM). Itis a
chemically modified analogue of exendin-4, engineered for extended duration of action through
covalent conjugation to recombinant human albumin. This guide provides a detailed technical
summary of the discovery, mechanism of action, preclinical pharmacology, and clinical
development of Albenatide, based on publicly available data. Key quantitative data are
summarized in tables, and detailed experimental methodologies are described. Signaling
pathways and development workflows are visualized using diagrams to provide a
comprehensive overview for researchers and professionals in the field of drug development.

Introduction and Discovery

Albenatide emerged from the need for long-acting incretin mimetics to improve glycemic
control and patient compliance in the management of T2DM. The native GLP-1 hormone has a
very short half-life, limiting its therapeutic potential. The initial lead molecule, exendin-4—a
peptide originally isolated from the saliva of the Gila monster—offered a longer duration of
action than native GLP-1 but still required frequent injections.

The discovery of Albenatide was driven by ConjuChem's proprietary PC-DAC™ (Preformed
Conjugate-Drug Affinity Complex) technology.[1] This platform technology addresses the
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challenges of rapid peptide degradation and renal clearance by covalently bonding a
therapeutic peptide to albumin ex vivo.[2] For Albenatide, a synthetic analogue of exendin-4
was engineered to contain a reactive chemical group, which is then conjugated to the cysteine-
34 residue of recombinant human albumin.[1][2] This conjugation endows Albenatide with the
pharmacokinetic properties of albumin, significantly extending its half-life and allowing for once-
weekly administration.[1]

The development has been a collaborative effort, with ConjuChem leading the initial discovery
and Hebei Changshan Biochemical Pharmaceutical Co., Ltd. (CSBIO) and its subsidiaries
advancing the later-stage clinical development, particularly in China.

Mechanism of Action

As a GLP-1 receptor agonist, Albenatide mimics the actions of the endogenous incretin
hormone GLP-1. It binds to and activates GLP-1 receptors, which are G-protein coupled
receptors expressed on pancreatic beta-cells and other tissues. This activation initiates a
cascade of intracellular signaling events, primarily through the Gas subunit, leading to the
activation of adenylyl cyclase and an increase in intracellular cyclic AMP (CAMP).

The primary downstream effects of GLP-1 receptor activation by Albenatide include:

Glucose-Dependent Insulin Secretion: Increased cAMP levels potentiate insulin secretion
from pancreatic beta-cells in the presence of elevated blood glucose.

o Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic
alpha-cells, which in turn reduces hepatic glucose production.

o Delayed Gastric Emptying: Albenatide slows the rate at which food is absorbed from the
gut, mitigating postprandial glucose excursions.

e Promotion of Satiety: By acting on GLP-1 receptors in the brain, it helps to reduce food
intake and can contribute to weight loss.
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Figure 1: GLP-1 Receptor Signaling Pathway activated by Albenatide.
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Preclinical Development
PC-DAC™ Technology Workflow

The manufacturing of Albenatide involves the ex vivo conjugation of a modified exendin-4
peptide with recombinant human albumin. This process ensures that the resulting drug product
is a well-defined conjugate, with the peptide attached specifically to the cysteine-34 of albumin.
This approach contrasts with technologies that rely on in vivo binding to endogenous albumin.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b605277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
Exendin-4 Peptide

Chemical Modification
(Addition of reactive linker)

Modified Exendin-4 Recombinant
(with reactive group) Human Albumin

Ex Vivo Conjugation
(PC-DAC™ Process)

Albenatide (CJC-1134-PC)
(Albumin-Peptide Conjugate)

Formulation & Fill/Finish

Final Drug Product
(Injectable Solution)

Click to download full resolution via product page

Figure 2: Workflow for the creation of Albenatide via PC-DAC™ technology.
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Preclinical Pharmacology

Preclinical studies were conducted to evaluate the in vitro and in vivo activity of Albenatide. In
one key study, Albenatide (CJC-1134-PC) was compared with its parent molecule, exendin-4.
The study demonstrated that despite its significantly larger size, Albenatide was equipotent to
exendin-4 in its ability to stimulate cAMP production in a cell line expressing the GLP-1
receptor.

In vivo studies in mice showed that Albenatide effectively lowered blood glucose after both
oral and intraperitoneal glucose challenges in a dose-dependent manner. This effect was
confirmed to be GLP-1 receptor-dependent, as it was absent in GLP-1 receptor knockout mice.
Furthermore, Albenatide was as effective as an equimolar dose of exendin-4 at producing a
sustained inhibition of food intake.

Table 1: Summary of Preclinical Efficacy

Parameter Finding Note

Equipotent to exendin-4 in .
Specific EC50 values are

In Vitro Potency stimulating cAMP . .
. not publicly available.
production.
Significantly reduced glucose Effect was GLP-1 receptor-

Glucose Lowering ] o ]
excursions in wild-type mice. dependent.

| Food Intake | As effective as exendin-4 in reducing food intake. | Demonstrates preservation

of central satiety effects. |

Clinical Development

Albenatide has progressed through Phase I, Il, and Ill clinical trials. The development program
has primarily been conducted in China.

Phase | Clinical Studies

Two Phase |, randomized, double-blind, placebo-controlled studies were conducted in healthy
Chinese subjects and patients with T2DM to assess the safety, tolerability, pharmacokinetics
(PK), and pharmacodynamics (PD) of Albenatide (ChiCTR-IPC-15007190).
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The results showed that Albenatide was steadily absorbed after subcutaneous injection. It
exhibited a prolonged half-life, supporting the intended once-weekly dosing regimen. The most
common adverse events were gastrointestinal in nature, consistent with the GLP-1 receptor
agonist class.

Table 2: Pharmacokinetic Parameters of Albenatide (Phase I)

Healthy Subjects (Single 2  T2DM Subjects (Weekly

Parameter .
mg dose) Dosing)
Tmax (Time to Peak
] 36 - 72 hours ~48 hours
Concentration)
Mean t%2 (Half-life) 111.6 - 127.6 hours 111.6 - 127.6 hours

| Steady State | N/A | Reached after 4-5 weekly doses |

Phase Il Clinical Studies

Phase Il trials were conducted to establish the optimal dose for future Phase Il studies and to
further evaluate the safety and efficacy of weekly Albenatide injections. A dose-ranging study
was initiated in patients with T2DM on metformin monotherapy. The results of the Phase I
program indicated that the main efficacy endpoints were met, leading to the initiation of Phase
[ trials.

Phase Ill Clinical Studies

Two pivotal, multi-center, randomized, double-blind, placebo-controlled Phase Il studies were
conducted in China to confirm the efficacy and safety of once-weekly Albenatide.

e CSCJC DM301 (NCT07057271): This study assessed Albenatide in T2DM patients with
inadequate glycemic control on metformin alone or in combination with insulin
secretagogues.

e CSCJC DM302: This study evaluated Albenatide in previously untreated T2DM patients with
poor blood sugar control.
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In September 2023, CSBIO announced positive top-line results from both studies. After 24
weeks of treatment, Albenatide demonstrated superiority over placebo in the primary efficacy
endpoint.

Table 3: Summary of Phase lll Clinical Trial Efficacy (24 Weeks)

Primary Endpoint

Trial ID Patient Population L Quantitative Data
Finding
T2DM inadequately L Specific HbAlc
Superiority of .
controlled on . reduction values
. Albenatide over
CSCJC DM301 metformin +/- (vs. placebo) and
. . placebo was
insulin . p-values are not
established. ) .
secretagogues publicly available.

| CSCJC DM302 | Treatment-naive T2DM with poor glycemic control | Significant decrease in
HbAlc from baseline; superiority over placebo was established. | Specific HbAlc reduction
values (vs. placebo) and p-values are not publicly available. |

Table 4. Summary of Phase Il Safety Findings

Adverse Events Finding

Overall Profile Good safety and tolerability.

Consistent with the safety characteristics of
Most Common AEs other GLP-1 receptor agonists (typically

gastrointestinal).

| Unexpected Risks | No unexpected safety risks were identified. |
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Figure 3: Simplified workflow of the Phase Il clinical trials for Albenatide.
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Experimental Protocols (Representative
Methodologies)

While the specific, detailed protocols used in the development of Albenatide are proprietary,
the following sections describe standard, representative methodologies for the key assays
required for the characterization of a GLP-1 receptor agonist.

GLP-1 Receptor Binding Assay
Objective: To determine the binding affinity of Albenatide for the GLP-1 receptor.

Principle: A competitive binding assay is used, where the test compound (Albenatide)
competes with a radiolabeled ligand (e.g., ?°I-GLP-1) for binding to membranes prepared from
cells overexpressing the human GLP-1 receptor.

Protocol Outline:

e Membrane Preparation: Cells (e.g., CHO or HEK293) stably transfected with the human
GLP-1 receptor are harvested and homogenized in a lysis buffer. The cell lysate is
centrifuged to pellet the membranes, which are then washed and resuspended in an assay
buffer.

o Assay Setup: The assay is performed in a 96-well plate format.
o Total Binding: Wells contain cell membranes, radiolabeled ligand, and assay buffer.

o Non-specific Binding: Wells contain all components of total binding plus a high
concentration of an unlabeled competitor (e.g., native GLP-1) to saturate the receptors.

o Competition: Wells contain cell membranes, radiolabeled ligand, and serial dilutions of the
test compound (Albenatide).

¢ Incubation: The plate is incubated (e.g., for 60-120 minutes at room temperature) to allow

binding to reach equilibrium.

o Separation: The bound and free radioligand are separated by rapid filtration through a glass
fiber filter plate using a cell harvester. The filters are then washed with ice-cold wash buffer
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to remove unbound ligand.

» Detection: Scintillation fluid is added to the dried filter plate, and the radioactivity retained on
the filters is counted using a microplate scintillation counter.

o Data Analysis: Specific binding is calculated by subtracting non-specific binding from total
binding. The data from the competition assay are plotted as percent specific binding versus
the log concentration of Albenatide. A non-linear regression analysis is used to determine
the IC50 (concentration of Albenatide that inhibits 50% of specific binding), which can be
converted to a Ki (inhibition constant).

Intracellular cAMP Accumulation Assay

Objective: To measure the functional potency of Albenatide in activating the GLP-1 receptor
and stimulating the downstream signaling pathway.

Principle: This is a cell-based functional assay that measures the production of CAMP in
response to receptor activation by an agonist.

Protocol Outline:

Cell Culture: A suitable cell line (e.g., HEK293 or CHO) expressing the human GLP-1
receptor is cultured in multi-well plates.

e Assay Conditions: Cells are washed and incubated in a stimulation buffer, often containing a
phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly
synthesized cAMP.

o Agonist Stimulation: Cells are treated with serial dilutions of Albenatide or a reference
agonist (e.g., exendin-4) and incubated for a defined period (e.g., 15-30 minutes at 37°C).

o Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular
CAMP.

o CAMP Detection: The concentration of CAMP in the cell lysate is quantified using a
competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or
an ELISA-based Kkit.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b605277?utm_src=pdf-body
https://www.benchchem.com/product/b605277?utm_src=pdf-body
https://www.benchchem.com/product/b605277?utm_src=pdf-body
https://www.benchchem.com/product/b605277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Data Analysis: The measured signal is converted to cAMP concentration using a standard
curve. The data are then plotted as CAMP concentration versus the log concentration of
Albenatide. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the
concentration of agonist that produces 50% of the maximal response) and the Emax
(maximal effect).

Conclusion

Albenatide is a promising long-acting GLP-1 receptor agonist that has successfully completed
Phase Il clinical trials. Its development, based on the innovative PC-DAC™ technology, allows
for a convenient once-weekly dosing regimen. Preclinical and clinical data have demonstrated
its intended mechanism of action and a favorable pharmacokinetic profile. While detailed
guantitative results from the pivotal Phase lll studies are not yet fully public, the announced
positive outcomes suggest that Albenatide is effective in improving glycemic control in patients
with type 2 diabetes with a safety profile consistent with its drug class. Further publication of
the complete Phase Il data will be crucial for a comprehensive assessment of its place in the
therapeutic landscape.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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